Cas no 947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate)

methyl (2R)-2-[(propan-2-yl)amino]butanoate structure
947667-22-3 structure
Product Name:methyl (2R)-2-[(propan-2-yl)amino]butanoate
CAS 번호:947667-22-3
MF:C8H17NO2
메가와트:159.2260825634
MDL:MFCD24395103
CID:2171927
PubChem ID:59815008
Update Time:2024-10-25

methyl (2R)-2-[(propan-2-yl)amino]butanoate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl (2r)-2-(isopropylamino) butanoate
    • (R)-Methyl 2-(isopropylamino)butanoate
    • Methyl (2R)-2-[(1-methylethyl)amino]butanoate (ACI)
    • methyl (2R)-2-[(propan-2-yl)amino]butanoate
    • VMUHGXXMBHEUOC-SSDOTTSWSA-N
    • AKOS030524084
    • methyl (2R)-2-(isopropylamino)butanoate
    • XMB66722
    • SCHEMBL8920477
    • CS-0162209
    • (R)-Methyl 2-(isopropylamino)butanoate ee
    • SC5064
    • 947667-22-3
    • methyl (2R)-2-(propan-2-ylamino)butanoate
    • (R)-methyl2-(isopropylamino)butanoate
    • DS-19399
    • MDL: MFCD24395103
    • 인치: 1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1
    • InChIKey: VMUHGXXMBHEUOC-SSDOTTSWSA-N
    • 미소: [C@H](CC)(NC(C)C)C(=O)OC

계산된 속성

  • 정밀분자량: 159.125928785g/mol
  • 동위원소 질량: 159.125928785g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 123
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 38.3Ų

methyl (2R)-2-[(propan-2-yl)amino]butanoate 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

methyl (2R)-2-[(propan-2-yl)amino]butanoate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP281-200mg
methyl (2R)-2-[(propan-2-yl)amino]butanoate
947667-22-3 97%
200mg
63.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP281-1g
methyl (2R)-2-[(propan-2-yl)amino]butanoate
947667-22-3 97%
1g
216.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP281-5g
methyl (2R)-2-[(propan-2-yl)amino]butanoate
947667-22-3 97%
5g
734.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R67900-5g
(R)-Methyl2-(isopropylamino)butanoate
947667-22-3 97%
5g
¥635.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R67900-10g
(R)-Methyl2-(isopropylamino)butanoate
947667-22-3 97%
10g
¥1078.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R67900-1g
(R)-Methyl2-(isopropylamino)butanoate
947667-22-3 97%
1g
¥172.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R67900-25g
(R)-Methyl2-(isopropylamino)butanoate
947667-22-3 97%
25g
¥2155.0 2024-07-19
Chemenu
CM255950-5g
(R)-Methyl 2-(isopropylamino)butanoate
947667-22-3 97%
5g
$224 2021-06-09
Chemenu
CM255950-10g
(R)-Methyl 2-(isopropylamino)butanoate
947667-22-3 97%
10g
$393 2021-06-09
Chemenu
CM255950-25g
(R)-Methyl 2-(isopropylamino)butanoate
947667-22-3 97%
25g
$729 2021-06-09

methyl (2R)-2-[(propan-2-yl)amino]butanoate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane ;  cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium acetate ,  Sodium triacetoxyborohydride Solvents: Dichloromethane
참조
Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors
Liu, Shuai; Yosief, Hailemichael O.; Dai, Lingling; Huang, He; Dhawan, Gagan; et al, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795

합성 방법 3

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Acetic acid ,  Sodium acetate ,  Sodium triacetoxyborohydride Solvents: Tetrahydrofuran
참조
Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors
Kiryanov, Andre; Natala, Srinivasa; Jones, Benjamin; McBride, Christopher; Feher, Victoria; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315

합성 방법 4

반응 조건
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Sodium triacetoxyborohydride ;  12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
참조
Preparation of dihydropteridinone derivatives as polo kinase inhibitor
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Sodium acetate Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium triacetoxyborohydride ;  12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  rt; pH 8 - 9, rt
참조
Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sodium acetate ,  Sodium triacetoxyborohydride Solvents: Dichloromethane ;  18 h, rt
참조
Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors
Bowers, Simeon; Truong, Anh P.; Ye, Michael; Aubele, Danielle L.; Sealy, Jennifer M.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749

methyl (2R)-2-[(propan-2-yl)amino]butanoate Raw materials

methyl (2R)-2-[(propan-2-yl)amino]butanoate Preparation Products

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